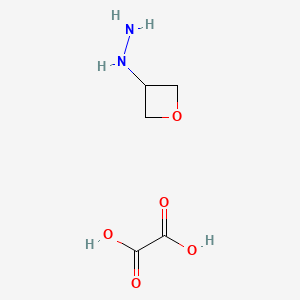![molecular formula C27H34N2O7 B2459444 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine CAS No. 1491139-18-4](/img/structure/B2459444.png)
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine is a complex organic molecule known for its unique structure and a wide array of applications in various fields such as chemistry, biology, medicine, and industry. This compound's distinctive molecular configuration allows it to participate in numerous chemical reactions and interact with biological systems in specific ways, making it a subject of significant scientific interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine generally involves multiple steps. One common approach includes:
Formation of the benz[a]heptalene core: This can be achieved through cyclization reactions that often involve a series of condensation and reduction steps, using precursors like substituted benzaldehydes and cyclic ketones.
Introduction of functional groups: The acetylamino and methoxy groups can be added through nitration, reduction, and alkylation reactions.
Coupling with leucine: Finally, the benz[a]heptalene intermediate is coupled with leucine using peptide bond formation techniques, typically involving carbodiimide reagents under mild conditions.
Industrial Production Methods
For industrial-scale production, process optimization is crucial. High-yield and cost-effective synthetic routes are preferred, often employing catalysts to enhance reaction rates and selectivity. Reactor design, solvent choice, and temperature control are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to produce various derivatives, often involving the formation of carboxylic acids or other oxidized functional groups.
Reduction: Selective reduction reactions can be used to modify the ketone group or other oxidizable components.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituents: Such as halogens or alkyl groups, can be introduced using reagents like halides (e.g., NaCl) or alkylating agents (e.g., alkyl bromides).
Major Products
The major products from these reactions depend on the conditions and reagents used, but can include various oxidized or reduced derivatives, substituted analogs, and complexed forms with other molecules.
Aplicaciones Científicas De Investigación
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine has numerous scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Applied in the development of advanced materials, such as polymers and nanostructures.
Mecanismo De Acción
The mechanism of action of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine is often linked to its ability to interact with specific molecular targets:
Molecular targets: This compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: Its activity can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]phenylalanine
Highlighting Uniqueness
The uniqueness of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine lies in its specific functional groups and the steric effects they impart, affecting its reactivity and interaction with biological systems. Unlike its similar counterparts, the leucine moiety in this compound may confer unique properties, influencing its biological activity and industrial applications.
Propiedades
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-14(2)11-21(27(32)33)29-20-10-8-17-18(13-22(20)31)19(28-15(3)30)9-7-16-12-23(34-4)25(35-5)26(36-6)24(16)17/h8,10,12-14,19,21H,7,9,11H2,1-6H3,(H,28,30)(H,29,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUEDCPASXHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
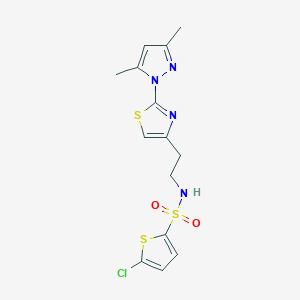
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)
![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)
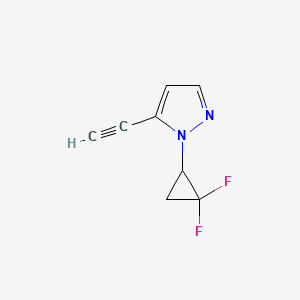

![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2459368.png)
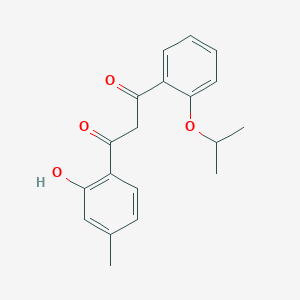
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)
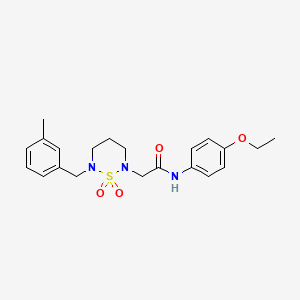
![N-tert-butyl-4-{[2-(2-chlorophenyl)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B2459376.png)
![N-butyl-N'-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]urea](/img/structure/B2459377.png)
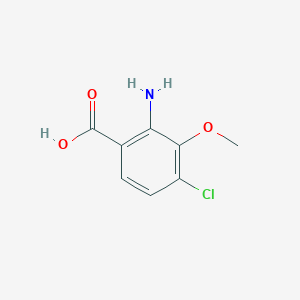
![4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B2459379.png)
